molecular formula C17H26ClN5O2 B12050908 7-[(2E)-3-chloro-2-butenyl]-8-(hexylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 478253-12-2

7-[(2E)-3-chloro-2-butenyl]-8-(hexylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B12050908
CAS No.: 478253-12-2
M. Wt: 367.9 g/mol
InChI Key: ZNTXLIRKTZATTA-FMIVXFBMSA-N
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Description

7-[(2E)-3-chloro-2-butenyl]-8-(hexylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound with a complex structure. It belongs to the purine family, which is known for its significant biological activities. This compound is characterized by the presence of a chlorobutenyl group, a hexylamino group, and a dimethylpurine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2E)-3-chloro-2-butenyl]-8-(hexylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves multiple steps. The starting materials typically include 1,3-dimethylxanthine and 3-chloro-2-butenyl chloride. The reaction proceeds through nucleophilic substitution, where the hexylamine group is introduced. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-[(2E)-3-chloro-2-butenyl]-8-(hexylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The chlorobutenyl group can undergo nucleophilic substitution reactions with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

7-[(2E)-3-chloro-2-butenyl]-8-(hexylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and viral infections.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 7-[(2E)-3-chloro-2-butenyl]-8-(hexylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(2E)-3-chloro-2-butenyl]-1,3-dimethyl-8-[(4-methylbenzyl)amino]-3,7-dihydro-1H-purine-2,6-dione
  • 7-[(2E)-3-chloro-2-butenyl]-1,3-dimethyl-8-[(2E)-2-[(2E)-1-methyl-3-phenyl-2-propenylidene]hydrazino]-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

7-[(2E)-3-chloro-2-butenyl]-8-(hexylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern and the presence of the hexylamino group. This structural feature may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

478253-12-2

Molecular Formula

C17H26ClN5O2

Molecular Weight

367.9 g/mol

IUPAC Name

7-[(E)-3-chlorobut-2-enyl]-8-(hexylamino)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C17H26ClN5O2/c1-5-6-7-8-10-19-16-20-14-13(23(16)11-9-12(2)18)15(24)22(4)17(25)21(14)3/h9H,5-8,10-11H2,1-4H3,(H,19,20)/b12-9+

InChI Key

ZNTXLIRKTZATTA-FMIVXFBMSA-N

Isomeric SMILES

CCCCCCNC1=NC2=C(N1C/C=C(\C)/Cl)C(=O)N(C(=O)N2C)C

Canonical SMILES

CCCCCCNC1=NC2=C(N1CC=C(C)Cl)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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